molecular formula C19H21N3O2 B5164817 4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide

4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide

Cat. No.: B5164817
M. Wt: 323.4 g/mol
InChI Key: NUXZESAYZQYYPT-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability, bioavailability, and significant biological activity . This compound, in particular, has shown promise in various scientific research applications.

Properties

IUPAC Name

4-butoxy-N-(1-methylbenzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-4-13-24-15-11-9-14(10-12-15)18(23)21-19-20-16-7-5-6-8-17(16)22(19)2/h5-12H,3-4,13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXZESAYZQYYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method involves the reaction of 1-methyl-1H-benzimidazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to therapeutic effects. For example, they can inhibit glucokinase, an enzyme involved in glucose metabolism, making them potential candidates for diabetes treatment . The compound may also interact with DNA and RNA, disrupting the replication processes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The butoxy group enhances its lipophilicity, potentially improving its bioavailability and ability to cross cell membranes. Its specific structure allows for targeted interactions with molecular pathways that may not be as effectively targeted by other benzimidazole derivatives .

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